Cas no 1803788-25-1 (Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate)

Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate
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- インチ: 1S/C10H8Cl2F2O3/c1-2-16-9(15)5-3-4-6(17-10(13)14)8(12)7(5)11/h3-4,10H,2H2,1H3
- InChIKey: VRQIPTVRXVTYKL-UHFFFAOYSA-N
- SMILES: ClC1C(=C(C=CC=1C(=O)OCC)OC(F)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 17
- 回転可能化学結合数: 5
- 複雑さ: 266
- トポロジー分子極性表面積: 35.5
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015004352-500mg |
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate |
1803788-25-1 | 97% | 500mg |
798.70 USD | 2021-05-31 | |
Alichem | A015004352-250mg |
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate |
1803788-25-1 | 97% | 250mg |
499.20 USD | 2021-05-31 | |
Alichem | A015004352-1g |
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate |
1803788-25-1 | 97% | 1g |
1,475.10 USD | 2021-05-31 |
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate 関連文献
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoateに関する追加情報
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate (CAS No. 1803788-25-1): An Overview of Its Structure, Synthesis, and Applications
Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate (CAS No. 1803788-25-1) is a versatile organic compound with a unique chemical structure that has garnered significant attention in recent years. This compound is characterized by its dichloro and difluoromethoxy substituents, which confer it with distinct chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
The molecular formula of Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate is C11H9Cl2F2O3, and its molecular weight is approximately 296.09 g/mol. The compound's structure consists of a benzoate core with two chlorine atoms at the 2 and 3 positions, and a difluoromethoxy group at the 4 position. This specific arrangement of functional groups imparts the molecule with high reactivity and stability, making it an attractive candidate for various chemical transformations.
In terms of synthesis, Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate can be prepared through a multi-step process involving the reaction of 2,3-dichloro-4-hydroxybenzoic acid with difluoromethylating agents followed by esterification. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for its production. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduces reaction time and improves yield.
The physical properties of Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate are also noteworthy. It is a solid at room temperature with a melting point ranging from 65 to 67°C. The compound exhibits good solubility in common organic solvents such as dichloromethane, acetone, and ethanol, which facilitates its use in various chemical reactions and formulations.
In the pharmaceutical industry, Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate has shown promise as an intermediate in the synthesis of novel drugs. Its dichloro and difluoromethoxy substituents can enhance the pharmacological properties of target molecules by improving their bioavailability, metabolic stability, and binding affinity to specific receptors. A recent study published in the Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives of this compound exhibit potent anti-inflammatory and anti-cancer activities.
Beyond pharmaceuticals, Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate has potential applications in materials science. Its unique electronic properties make it suitable for use in the development of advanced functional materials such as polymers and coatings. Research published in the Journal of Materials Chemistry C in 2020 highlighted the use of this compound as a monomer for synthesizing fluorinated polymers with enhanced thermal stability and mechanical strength.
The environmental impact of Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate is another important consideration. While it is not classified as a hazardous substance under current regulations, its production and use should be conducted with appropriate safety measures to minimize any potential risks to human health and the environment. Recent studies have focused on developing greener synthetic methods to reduce the environmental footprint associated with its production.
In conclusion, Ethyl 2,3-dichloro-4-(difluoromethoxy)benzoate (CAS No. 1803788-25-1) is a multifaceted compound with a wide range of applications in pharmaceuticals and materials science. Its unique chemical structure and properties make it an important molecule for ongoing research and development efforts aimed at creating innovative solutions for various industries.
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